Technical Monograph: 5-Biphenyl-4-ylisoxazole-3-carboxylic Acid
Technical Monograph: 5-Biphenyl-4-ylisoxazole-3-carboxylic Acid
This guide serves as a technical monograph for 5-Biphenyl-4-ylisoxazole-3-carboxylic acid , a privileged scaffold in medicinal chemistry utilized primarily as a probe for transthyretin (TTR) stabilization and dihydroorotate dehydrogenase (DHODH) inhibition.
Status: Chemical Probe / Pharmacophore Scaffold
CAS: 109558-73-8
Molecular Formula: C₁₆H₁₁NO₃
Executive Summary
5-Biphenyl-4-ylisoxazole-3-carboxylic acid is a synthetic heterocyclic compound featuring a 3,5-disubstituted isoxazole core.[1] It represents a classic example of a bioisostere used to replace unstable or metabolically liable linkers in drug discovery.
Its primary utility lies in two distinct pharmacological domains:
-
TTR Amyloidosis: It functions as a kinetic stabilizer of the transthyretin (TTR) tetramer, preventing the dissociation-dependent amyloidogenesis observed in familial amyloid polyneuropathy (FAP).
-
Immunomodulation: It acts as a structural analog to the active metabolite of Leflunomide (A77 1726), targeting DHODH to inhibit de novo pyrimidine synthesis.
This guide details the synthesis, physiochemical properties, and experimental validation of this compound in a research setting.
Chemical Identity & Physiochemical Profile[2][3][4]
The molecule consists of a central isoxazole ring substituted at the C5 position with a lipophilic biphenyl group and at the C3 position with a hydrophilic carboxylic acid. This amphiphilic structure allows it to bridge hydrophobic pockets while maintaining electrostatic interactions with polar residues.
| Property | Value | biological Relevance |
| Molecular Weight | 265.26 g/mol | Fragment-like; high ligand efficiency potential. |
| LogP (Predicted) | ~3.8 - 4.2 | High lipophilicity; optimized for deep hydrophobic pockets (e.g., T4 binding site). |
| pKa (Acid) | ~3.5 - 4.0 | Ionized at physiological pH; forms salt bridges with Lysine residues (e.g., Lys15 in TTR). |
| TPSA | ~63 Ų | Good membrane permeability; orally bioavailable profile. |
| H-Bond Donors/Acceptors | 1 / 4 | Balanced for specific binding without excessive desolvation penalties. |
Synthesis Protocol: The Claisen-Cyclization Route
The most robust method for synthesizing 5-aryl-isoxazole-3-carboxylic acids is the condensation of an acetophenone derivative with a diester, followed by cyclization with hydroxylamine.
Reaction Scheme (Logic)
-
Activation: The acetyl group of 4-acetylbiphenyl is activated by a strong base (alkoxide).
-
Condensation: Nucleophilic attack on diethyl oxalate yields a diketo ester intermediate (Claisen condensation).
-
Cyclization: Hydroxylamine attacks the diketo intermediate. Regioselectivity is driven by the reactivity of the carbonyls, favoring the 3,5-substitution pattern.
Step-by-Step Protocol
Reagents:
-
4-Acetylbiphenyl (1.0 eq)
-
Diethyl oxalate (1.2 eq)
-
Sodium ethoxide (NaOEt) (1.5 eq) or Sodium Methoxide (NaOMe)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 eq)
-
Solvents: Ethanol (EtOH), Glacial Acetic Acid.
Procedure:
-
Formation of Diketo Ester:
-
Dissolve sodium ethoxide in absolute ethanol under N₂ atmosphere.
-
Add 4-acetylbiphenyl and stir for 15 minutes to generate the enolate.
-
Dropwise add diethyl oxalate while maintaining the temperature below 10°C (ice bath).
-
Allow the mixture to warm to room temperature and reflux for 4 hours. A yellow precipitate (sodium salt of the diketo ester) often forms.
-
Checkpoint: Acidify a small aliquot; TLC should show consumption of the ketone.
-
-
Cyclization:
-
Cool the reaction mixture. Add hydroxylamine hydrochloride directly to the flask.
-
Reflux the mixture for an additional 2–4 hours.
-
Concentrate the solvent under reduced pressure.
-
-
Hydrolysis & Isolation:
-
The resulting ester (Ethyl 5-biphenyl-4-ylisoxazole-3-carboxylate) is often hydrolyzed in situ or in a separate step using NaOH (1M) in MeOH/Water.
-
After saponification (1 hr at 60°C), cool and acidify with HCl (1M) to pH 2.
-
The free acid 5-Biphenyl-4-ylisoxazole-3-carboxylic acid will precipitate as a white/off-white solid.
-
Purification: Recrystallize from Ethanol/Water or Acetic Acid.
-
Mechanism of Action & Visualization
Target 1: Transthyretin (TTR) Stabilization
TTR is a homotetramer that transports thyroxine (T4). In amyloidosis, the tetramer dissociates into monomers, which misfold and aggregate.
-
Binding Mode: The biphenyl tail of the isoxazole inserts deep into the hydrophobic T4 binding pocket (HBP).
-
Anchoring: The 3-carboxylic acid forms electrostatic interactions (salt bridges) with Lys15 and Lys15' at the entrance of the pocket, effectively "locking" the tetramer together.
Target 2: DHODH Inhibition
-
Binding Mode: The compound mimics the ubiquinone cofactor. The biphenyl group occupies the hydrophobic tunnel where the ubiquinone tail usually sits, while the isoxazole-carboxylate head interacts with the polar active site residues (Arg136/Gln47), blocking the redox reaction required for pyrimidine synthesis.
Figure 1: Synthesis pathway (left) and TTR Kinetic Stabilization Mechanism (right). The compound prevents the rate-limiting dissociation step of the TTR tetramer.
Experimental Validation: TTR Turbidity Assay
To verify the activity of the synthesized compound, a TTR Acid-Mediated Aggregation Assay is the standard.
Protocol:
-
Preparation: Dilute recombinant WT-TTR (0.4 mg/mL) in phosphate buffer (pH 7.4).
-
Incubation: Add the test compound (5-Biphenyl-4-ylisoxazole-3-carboxylic acid) at varying concentrations (e.g., 3.6 µM, 7.2 µM) to the TTR solution. Incubate for 30 min at 37°C.
-
Acidification: Lower pH to 4.4 using acetate buffer. This acidic shock forces TTR dissociation and aggregation.
-
Measurement: Monitor turbidity by measuring absorbance at 350 nm or 400 nm over 72 hours.
-
Result: An active stabilizer will significantly reduce the slope of the turbidity increase compared to the DMSO control.
References
-
TTR Stabilization & Isoxazole Scaffolds
-
Hammarström, P., et al. (2003). "Prevention of Transthyretin Amyloid Disease by Changing Protein Misfolding Energetics." Science.
- Context: Establishes the mechanism of kinetic stabilization for biphenyl/aryl-isoxazole analogs.
-
-
Synthesis of 5-Aryl-isoxazole-3-carboxylic acids
-
Pinho e Melo, T. (2005). "Recent Advances on the Synthesis and Reactivity of Isoxazoles." Current Organic Chemistry.
- Context: Reviews the Claisen condensation/hydroxylamine route used for this compound class.
-
-
DHODH Inhibition Context
-
Vyas, V. K., et al. (2011). "Recent Developments in the Medicinal Chemistry of Dihydroorotate Dehydrogenase (DHODH) Inhibitors." Mini-Reviews in Medicinal Chemistry.
- Context: Discusses the biphenyl and isoxazole pharmacophores in DHODH inhibition.
-
-
Chemical Identity
-
PubChem Compound Summary for CID 109558-73-8.
-
